![molecular formula C26H26ClN5O B605964 BB-Cl-Amidine CAS No. 1802637-39-3](/img/structure/B605964.png)
BB-Cl-Amidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BB-Cl-Amidine is a modified version of Cl-amidine that retains the functional components but possesses a C-terminal benzimidazole group designed to limit proteolysis of the C-terminal amide . It is a pan inhibitor of peptidyl arginine deiminases (PADs) and a proteolysis-resistant derivative of Cl-amidine .
Synthesis Analysis
This compound is a modified version of Cl-amidine . The modification includes a C-terminal benzimidazole group designed to limit proteolysis of the C-terminal amide .Molecular Structure Analysis
This compound is a peptidylarginine deminase (PAD) inhibitor . It retains the functional components of Cl-amidine but possesses a C-terminal benzimidazole group .Chemical Reactions Analysis
This compound is a pan inhibitor of peptidyl arginine deiminases (PADs) and a proteolysis-resistant derivative of Cl-amidine . It irreversibly inhibits PAD1-4 .Physical And Chemical Properties Analysis
This compound has a molecular formula of C26H26ClN5O and a molecular weight of 459.971 . It is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and Ethanol:PBS (pH 7.2) (1:1) .科学研究应用
肿瘤免疫治疗中的作用
BB-Cl-Amidine 在肿瘤免疫治疗中发挥重要作用。 研究表明,它参与基因调控、蛋白质修饰和中性粒细胞胞外陷阱(NET)的形成 {svg_1}。 最近的一些报道显示,this compound 抑制剂有望引发抗肿瘤免疫反应,调节免疫细胞和相关免疫因子,增强免疫检查点抑制剂的效果,并提高其抗肿瘤疗效 {svg_2}。
对 PAD4 的抑制作用
This compound 是肽基精氨酸脱亚氨酶 (PAD) 的泛抑制剂,也是 Cl-amidine 的抗蛋白水解衍生物 {svg_3}。 它不可逆地抑制 PAD1-4 {svg_4}。
对中性粒细胞胞外陷阱 (NET) 形成的抑制作用
This compound 抑制由佛波醇 12-肉豆蔻酸酯 13-乙酸酯 (PMA) 诱导的中性粒细胞胞外陷阱 (NET) 的形成,而不改变骨髓来源中性粒细胞中过氧化氢 (H2O2) 的产生 {svg_5}。
在急性髓系白血病 (AML) 中的作用
研究表明,this compound 能有效地诱导 AML 细胞凋亡 {svg_6}。 它激活内质网 (ER) 应激反应,如磷酸化 PERK (p-PERK) 和 eIF2α (p-eIF2α) 的增加 {svg_7}。
对 IFN-β 产生的抑制作用
当 this compound 的浓度为 1 µM 时,它抑制了由 DNA 病毒单纯疱疹病毒 1 型 (HSV-1) 诱导的 IFN-β 产生,但没有抑制小鼠骨髓来源巨噬细胞 (BMDMs) 中的 RNA 病毒仙台病毒 {svg_8}。
作用机制
Target of Action
BB-Cl-Amidine primarily targets the peptidylarginine deiminase (PAD) enzymes . PADs are a family of post-translational modification enzymes that irreversibly citrullinate (deiminate) arginine residues of protein and convert them to a non-classical amino acid citrulline . This compound irreversibly inhibits four subtypes of PAD: PAD1, PAD2, PAD3, and PAD4 .
Mode of Action
this compound interacts with its targets, the PAD enzymes, by irreversibly inhibiting them . This inhibition prevents the PAD enzymes from citrullinating arginine residues of proteins, thereby altering the biochemical activities of these proteins .
Biochemical Pathways
this compound affects several biochemical pathways. It has been shown to activate the endoplasmic reticulum (ER) stress pathway in cells by downregulating 78 kDa Glucose-regulated Protein (GRP78) and upregulating the downstream target gene DNA Damage Inducible Transcript 3 (DDIT3) . Additionally, this compound can shift the activation of macrophages towards the M2 phenotype, which is mediated by the downregulation of proteins involved in the NF-κβ pathway .
Pharmacokinetics
this compound has a significantly longer in vivo half-life than Cl-amidine, its predecessor . This longer half-life can potentially lead to improved bioavailability, allowing the compound to exert its effects more effectively.
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to reduce the viability and tumorigenicity of canine and feline mammary cancer cell lines in vitro . Additionally, it can effectively induce apoptosis in acute myeloid leukemia (AML) cells . This compound also inhibits the formation of neutrophil extracellular traps (NETs) without altering hydrogen peroxide production in bone marrow-derived neutrophils .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of calcium ions is crucial for the activity of PAD enzymes Therefore, changes in calcium levels could potentially affect the efficacy of this compound
安全和危害
未来方向
BB-Cl-Amidine has been suggested as a novel therapeutic for canine and feline mammary cancer via activation of the endoplasmic reticulum stress pathway . It has also been suggested that PAD inhibitors like this compound may potentially change tumor immunotherapy and provide an excellent direction for the development and clinical application of immunotherapy strategies for related diseases .
属性
IUPAC Name |
N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOAWJHYHGBQFI-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。